molecular formula C14H14N2O2 B1342009 N-[3-(4-Aminophenoxy)phenyl]acetamide CAS No. 383127-03-5

N-[3-(4-Aminophenoxy)phenyl]acetamide

Cat. No.: B1342009
CAS No.: 383127-03-5
M. Wt: 242.27 g/mol
InChI Key: OLXMEIJWSTVOJG-UHFFFAOYSA-N
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Description

Contextualization of Acetamide (B32628) and Phenoxy-Bridged Compounds in Medicinal Chemistry and Materials Science

The acetamide functional group is a cornerstone in medicinal chemistry. nih.gov As a simple amide derived from acetic acid, the acetamide moiety is a structural feature in numerous therapeutic agents. nih.gov Its derivatives are investigated for a wide array of pharmacological activities, including analgesic, anti-inflammatory, anti-cancer, and antimicrobial properties. nih.govresearchgate.net The ability of the amide bond to form stable hydrogen bonds makes it a critical component for molecular recognition at biological targets. In material science, acetamides are utilized as plasticizers and industrial solvents.

Similarly, phenoxy-bridged compounds, which feature a phenyl ether linkage, are significant scaffolds in the design of new molecules. The phenoxy group is present in various biologically active compounds and can influence properties such as molecular conformation and lipophilicity. researchgate.net Phenoxyacetic acid and its derivatives, for instance, are used in the manufacturing of pharmaceuticals, pesticides, and dyes. nih.gov In materials science, phenoxy-bridged ligands are used to create multinuclear complexes with specific magnetic or electronic properties.

The combination of these two moieties in a single molecule, as seen in N-[3-(4-Aminophenoxy)phenyl]acetamide, creates a chemical structure with potential for diverse applications, leveraging the established importance of both acetamide and phenoxy groups.

Significance of this compound in Contemporary Chemical Research

This compound (CAS Number: 383127-03-5) is a specific isomer within the family of phenoxy acetamide derivatives. bldpharm.com While extensive research has been published on the broad class of phenoxy acetamides, specific studies detailing the unique applications or biological activities of the N-[3-(4-aminophenoxy)phenyl] isomer are not widely present in current scientific literature. Its primary significance in contemporary chemical research appears to be its role as a specialized building block or synthetic intermediate. bldpharm.com

The molecule possesses two reactive amine groups and an acetamide group, making it a versatile precursor for the synthesis of more complex molecules. Researchers can utilize the primary amine on the phenoxy ring for a variety of chemical transformations, such as diazotization, acylation, or alkylation, to construct larger molecular architectures. The presence of the ether linkage provides a degree of conformational flexibility, while the acetamide group offers a site for potential biological interactions. Its availability from commercial suppliers indicates its utility in synthetic chemistry workflows, where it can be incorporated into target molecules designed for evaluation in medicinal chemistry or for the development of novel materials. bldpharm.com

Overview of Research Scope and Objectives Pertaining to this compound

The research scope involving this compound is predominantly centered on synthetic chemistry. The primary objective when using this compound is typically its incorporation into a larger target molecule. Research projects utilizing this compound would likely have goals such as:

Synthesis of Novel Heterocycles: Employing the diamine functionalities to construct fused ring systems with potential pharmacological activity.

Development of Polymer Chemistry: Using the compound as a monomer or cross-linking agent in the synthesis of high-performance polymers, such as polyimides or polyamides, leveraging the thermal stability often associated with aromatic ethers.

Creation of Lead Compounds in Drug Discovery: Serving as a scaffold to which various pharmacophores can be attached, allowing for the systematic exploration of structure-activity relationships (SAR) in a targeted therapeutic area. For example, derivatives could be designed and synthesized to be evaluated as kinase inhibitors or receptor antagonists. nih.govfrontiersin.org

In essence, the research objectives are not focused on the intrinsic properties of this compound itself, but rather on its utility as a component to achieve the synthesis of new chemical entities with desired functions.

Compound Data

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 383127-03-5
Molecular Formula C₁₄H₁₄N₂O₂

| Molecular Weight | 242.28 g/mol |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(4-aminophenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10(17)16-12-3-2-4-14(9-12)18-13-7-5-11(15)6-8-13/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXMEIJWSTVOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Transformations of N 3 4 Aminophenoxy Phenyl Acetamide

Established Synthetic Methodologies for N-[3-(4-Aminophenoxy)phenyl]acetamide and Analogues

The preparation of this compound and related structures is typically achieved through multi-step synthetic sequences. These pathways are designed to build the molecule logically by forming key bonds—specifically the diaryl ether and amide linkages—while managing the reactivity of the functional groups present.

Multi-Step Synthetic Pathways

A plausible synthetic route to this compound involves the strategic assembly of the diaryl ether core, followed by the modification of functional groups. A common approach begins with the coupling of two appropriately substituted benzene (B151609) rings to form the ether bond. This is often followed by the reduction of a nitro group to an amine and, finally, the acylation of an amine to form the acetamide (B32628). The specific order of these steps can be varied, and the use of protecting groups is often essential to prevent unwanted side reactions. For instance, a synthesis could commence with the O-arylation of 3-acetamidophenol with a protected p-nitro- or p-amino-halobenzene, followed by transformations to reveal the final functional groups.

In the synthesis of complex molecules like this compound, protecting groups are crucial for temporarily masking reactive functional groups, thereby enabling selective transformations at other sites within the molecule. jocpr.com The choice of protecting group is dictated by its stability under various reaction conditions and the mildness of the conditions required for its removal. jocpr.com

Amine Protection: The amino groups in the precursors are often protected to prevent them from undergoing undesired reactions, such as acylation or oxidation, during ether bond formation. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). ub.edu For example, in the synthesis of N-phenylacetamide derivatives, aniline (B41778) protection is a key initial step. nih.gov The Fmoc group is another widely used protecting group in peptide synthesis, which is a field rich with amine protection strategies. ub.edu

Hydroxyl Protection: The hydroxyl group of a phenolic precursor must often be deprotonated to form a phenoxide for O-arylation, but in other synthetic steps, it might require protection. Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS), are commonly used to protect hydroxyl groups. jocpr.comutsouthwestern.edu

The strategic application and subsequent removal of these groups ensure that the desired reactions occur at the intended positions, leading to the final product with high purity.

The formation of the diaryl ether linkage is a pivotal step in the synthesis of this compound. This transformation is typically achieved through cross-coupling reactions.

Historically, the Ullmann condensation has been a classic method for forming diaryl ethers, involving the reaction of a phenol (B47542) with an aryl halide at high temperatures, promoted by copper. nih.gov However, these harsh conditions are often unsuitable for complex molecules. nih.gov

Modern methods offer milder and more versatile alternatives. The Chan-Lam coupling, which utilizes aryl boronic acids as coupling partners with phenols, is a significant advancement. nih.govrsc.org This copper-catalyzed reaction can often be performed at room temperature and tolerates a wide array of functional groups. organic-chemistry.org Palladium-catalyzed Buchwald-Hartwig amination protocols have also been adapted for C-O bond formation, further expanding the scope of diaryl ether synthesis. organic-chemistry.org

A practical example is the synthesis of the related compound N-[4-(4-nitrophenoxy)phenyl]acetamide, where the ether linkage is formed by reacting 4-aminophenol (B1666318) with 4-nitrofluorobenzene in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF). nih.govresearchgate.net This nucleophilic aromatic substitution (SNAr) reaction is effective because the nitro group activates the aryl fluoride (B91410) towards nucleophilic attack by the phenoxide. nih.gov

Table 1: Common O-Arylation Methods for Diaryl Ether Synthesis
Reaction NameAryl Source 1 (e.g., Electrophile)Aryl Source 2 (e.g., Nucleophile)Catalyst/PromoterKey FeaturesReference
Ullmann CondensationAryl HalidePhenolStoichiometric CopperClassic method; often requires high temperatures. nih.gov
Chan-Lam CouplingAryl Boronic AcidPhenolCu(OAc)₂Mild conditions, often at room temperature; broad substrate scope. nih.govrsc.orgorganic-chemistry.org
Buchwald-Hartwig C-O CouplingAryl Halide/TriflatePhenolPalladium complex with specialized ligandsHighly general and efficient for electron-deficient aryl halides. organic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr)Activated Aryl Halide (e.g., nitro-substituted)PhenolBase (e.g., K₂CO₃)Effective for electron-deficient aryl halides; often metal-free. nih.govnih.gov

The reduction of an aromatic nitro group to a primary amine is a fundamental and essential transformation in the synthesis of this compound, as one of the key starting materials is often a nitro-substituted aromatic compound. beilstein-journals.orgnih.gov This is because nitration of aromatic rings is a straightforward process, providing easy access to nitroaromatic precursors. beilstein-journals.orggoogle.com

A variety of methods are available for this reduction, offering different levels of chemoselectivity and functional group tolerance. organic-chemistry.org

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum, or nickel with hydrogen gas. It is generally clean and high-yielding. google.com

Metal-Acid Systems: The Bechamp reduction, using iron filings in acidic medium (e.g., HCl or acetic acid), is a classic and cost-effective method. google.comresearchgate.net Other metals like zinc (Zn) or tin (Sn) in acid are also commonly used. researchgate.net

Metal-Free Reductions: More recent methods avoid the use of heavy metals. For instance, trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine has been shown to be a mild, inexpensive, and efficient reagent for the reduction of both aromatic and aliphatic nitro compounds. beilstein-journals.orgnih.govorganic-chemistry.org

The synthesis of the related compound N-(4-aminophenyl) acetamide is based on the reduction of N-(4-nitrophenyl) acetamide using metals like iron or zinc. researchgate.netresearchgate.net The choice of reducing agent is critical to ensure that other functional groups in the molecule, such as the amide or ether linkage, remain intact.

Table 2: Selected Methods for the Reduction of Aromatic Nitro Compounds
Reagent/SystemConditionsAdvantagesReference
H₂, Pd/CPressurized H₂ gas, various solventsHigh yield, clean reaction google.com
Fe, HCl/CH₃COOHAqueous or alcoholic solvent, heatInexpensive, widely applicable (Bechamp reduction) google.comresearchgate.net
Zn, HCl/CH₃COOHAqueous or alcoholic solventEffective reducing agent researchgate.net
HSiCl₃, Tertiary AmineOrganic solvent, mild conditionsMetal-free, chemoselective, inexpensive beilstein-journals.orgnih.gov

The final step in many synthetic routes to this compound is the formation of the amide bond. This is typically achieved by the acylation of an aromatic amine precursor. The formation of the amide bond is one of the most common transformations in organic chemistry. acs.org

The most conventional method involves the reaction of the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). acs.org For the synthesis of an acetamide, acetyl chloride or acetic anhydride are the most common and effective acylating agents. These reactions are often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl). nih.govnih.gov

For example, the synthesis of N-[4-(4-nitrophenoxy)phenyl]acetamide can be completed by reacting 4-(4-nitrophenoxy)aniline (B1222501) with acetyl chloride in tetrahydrofuran (B95107) (THF) with triethylamine. nih.govresearchgate.net Similarly, 2-chloro-N-phenylacetamide can be synthesized by reacting aniline with chloroacetyl chloride in the presence of triethylamine. nih.gov In cases where the starting materials are sensitive, coupling reagents used in peptide synthesis (e.g., DCC, EDC) can be employed to facilitate the condensation of a carboxylic acid and an amine. acs.org

Table 3: Common Methods for N-Aryl Acetamide Formation
Acylating AgentBase/Coupling AgentTypical ConditionsKey FeaturesReference
Acetyl ChlorideTriethylamine, PyridineAprotic solvent (e.g., THF, DCM), room temperatureHighly reactive, fast, and efficient. nih.gov
Acetic AnhydridePyridine or catalytic acid/baseNeat or in a solvent, often with heatingLess reactive than acetyl chloride, but effective and readily available. acs.org
Acetic AcidCoupling agents (e.g., DCC, EDC)Aprotic solventUsed for sensitive substrates to avoid harsh conditions. acs.org

While this compound itself is not predisposed to simple cyclization, analogous systems containing appropriately positioned reactive groups can undergo intramolecular reactions. The study of such reactions provides insight into the potential reactivity and conformational preferences of the diaryl ether scaffold.

For instance, studies on the cyclization of N-aryl-2-(2-aminophenyl)alkylamides have shown that these molecules can undergo intramolecular cyclization. rsc.org In these systems, the nucleophilic amino group on one phenyl ring attacks the electrophilic amide carbonyl carbon, leading to the formation of a new heterocyclic ring and the expulsion of the N-aryl group as an aniline derivative. The rate of this cyclization is influenced by factors such as the pH and the steric bulk around the amide group. rsc.org Such studies highlight the importance of "stereopopulation control," where the conformational arrangement of the molecule significantly impacts the reaction rate. rsc.org While this specific reaction is not directly applicable to the target compound, it demonstrates a potential transformation pathway for analogues designed with a similar ortho-aminoaryl arrangement.

Comparative Analysis of Convergent and Divergent Synthetic Routes

The synthesis of complex molecules like this compound can be approached through several strategic sequences. The efficiency and practicality of a synthetic plan are often evaluated by comparing convergent and divergent strategies.

In contrast, a divergent synthesis begins with a central core molecule that is sequentially elaborated. wikipedia.org This method is particularly effective for creating a library of related compounds from a common intermediate. researchgate.net For instance, starting with a central building block, successive generations of reactants can be added to rapidly generate a wide array of new compounds. wikipedia.org In the context of related (4-aminophenoxy)alkanoic acid derivatives, a divergent route has been explored starting from cyanuric chloride, which reacts with 4-aminophenol. researchgate.net This approach allows for the systematic modification of the core structure to produce various analogues.

The choice between these two strategies depends on the ultimate goal. Convergent synthesis is often preferred for producing a single target compound in high yield. Divergent synthesis, on the other hand, is a powerful tool for generating molecular diversity and is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. researchgate.net

Table 1: Comparison of Synthetic Strategies

Feature Convergent Synthesis Divergent Synthesis
Strategy Key fragments are synthesized separately and then joined. A central core is progressively modified. wikipedia.org
Efficiency Can lead to higher overall yields for a single target. Efficient for creating a library of diverse compounds. researchgate.net
Purification Often simpler in later stages. Can become complex as the molecule grows.
Application Ideal for large-scale synthesis of a specific molecule. Suited for drug discovery and SAR studies. researchgate.net

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield and purity while minimizing reaction time and side products. The synthesis of this compound and its precursors involves several key transformations where optimization is crucial.

One of the fundamental reactions in the synthesis of related aminophenyl acetamides is the reduction of a nitro group to an amine. researchgate.net The Bechamp reduction, which utilizes iron metal in the presence of a dilute acid like acetic acid or hydrochloric acid, is a common method. researchgate.net The optimization of this step involves careful control of pH to prevent side reactions and the use of diluted acids at higher temperatures to maintain reaction speed and yield. researchgate.net Studies have compared different metal-acid systems, such as iron with acetic acid versus zinc with hydrochloric acid, to determine the most effective combination for reducing the nitro-precursor. researchgate.net

Another key reaction is the acylation of an amine to form the acetamide group. This is often achieved using acetic anhydride or acetyl chloride. nih.govrsc.org Optimization parameters for this step include the choice of solvent (e.g., dichloromethane), temperature, and the use of a base (e.g., triethylamine) to scavenge the acidic byproduct. nih.govrsc.org The reaction progress is typically monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting amine. nih.gov

For the formation of the diaryl ether bond, a nucleophilic aromatic substitution reaction is typically employed. This involves reacting a phenoxide with an activated aryl halide. Conditions to optimize include the choice of base to generate the phenoxide (e.g., anhydrous potassium carbonate), the solvent (e.g., dimethylformamide), and the reaction temperature. nih.gov

Table 2: Optimization Parameters for Key Synthetic Steps

Reaction Step Key Parameters for Optimization Example Conditions
Nitro Group Reduction Metal catalyst, acid type and concentration, temperature. researchgate.net Iron (Fe) with dilute acetic acid (CH₃COOH) at elevated temperature. researchgate.net
Amine Acylation Acylating agent, solvent, temperature, presence of a base. nih.govrsc.org Acetyl chloride in tetrahydrofuran with triethylamine, refluxed for 2 hours. nih.gov
Ether Formation Base, solvent, temperature, reaction time. nih.gov Anhydrous K₂CO₃ in DMF, heated at 373 K for 18 hours. nih.gov

Chemical Reactivity and Derivatization Potential of this compound

The structure of this compound features several reactive sites: a primary aromatic amine (-NH₂), an amide linkage (-NHCO-), and two phenyl rings connected by an ether linkage. These functional groups dictate the molecule's chemical reactivity and provide opportunities for derivatization.

Oxidation Reactions

The primary amino group on the phenoxy ring is susceptible to oxidation. Aromatic amines can be oxidized by various reagents to form nitroso, nitro, or polymeric compounds, depending on the reaction conditions. While specific oxidation studies on this compound are not detailed, the general reactivity of aromatic amines suggests that controlled oxidation could be used to introduce other nitrogen-based functional groups. The presence of the electron-donating ether oxygen and the acetamido group influences the electron density of the rings, which in turn affects their susceptibility to oxidative processes.

Reduction Reactions

The synthesis of this compound often involves the reduction of a corresponding nitro compound, specifically N-[3-(4-nitrophenoxy)phenyl]acetamide, to generate the primary amine. researchgate.net This transformation is a key step and is typically achieved using methods like the Bechamp reduction (iron in acidic medium) or catalytic hydrogenation. researchgate.net Once the amine is formed, the molecule is generally stable to further reduction under standard conditions. The amide carbonyl group is relatively resistant to reduction but can be reduced to an amine using powerful reducing agents like lithium aluminum hydride, although this would significantly alter the core structure.

Nucleophilic Substitution Reactions

The primary amino group in this compound is a potent nucleophile. researchgate.netnih.gov It can readily participate in nucleophilic substitution reactions with various electrophiles. For example, it can be acylated with different acid chlorides or anhydrides to form a variety of amides. researchgate.net It can also be alkylated or react with isothiocyanates to form thioureas, which are versatile intermediates for synthesizing heterocyclic systems like thiazoles. nih.gov The chlorine atom in N-aryl 2-chloroacetamides, a related class of compounds, is easily displaced by oxygen, nitrogen, or sulfur nucleophiles, highlighting the potential for substitution reactions on derivatives of the title compound. researchgate.net

Strategic Functionalization for Novel Analogues and Probes

The versatile reactivity of this compound makes it an excellent scaffold for strategic functionalization to create novel analogues and molecular probes. wikipedia.orgresearchgate.net The primary amine is the most common site for modification.

Acylation: Reacting the amine with various acyl chlorides can introduce a wide range of functional groups, altering the molecule's steric and electronic properties. nih.gov

Thiazole (B1198619) Formation: A multi-step sequence starting with the conversion of the amine to an isothiocyanate, followed by reaction with an amine to form a thiourea (B124793), and subsequent condensation with an α-haloketone can yield diverse thiazole derivatives. nih.govnih.gov This strategy has been used to synthesize new classes of bioactive molecules. nih.gov

Heterocycle Synthesis: The amino group can serve as a nucleophile in reactions designed to build new heterocyclic rings fused to or substituted on the phenoxy portion of the molecule. This approach has been used to prepare novel pyrazolo[3,4-b]quinolinyl acetamide analogs. nih.gov

Electrophilic Aromatic Substitution: The two phenyl rings, activated by the amine, amide, and ether groups, are potential sites for electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions, allowing for the introduction of substituents directly onto the aromatic core.

These functionalization strategies enable the systematic exploration of the chemical space around the this compound core, facilitating the development of new compounds with tailored properties. wikipedia.org

Modification of the Primary Amino Group

The primary amino group on the 4-aminophenoxy ring is a versatile functional handle for derivatization. As a nucleophile, it can undergo reactions such as alkylation, acylation, and sulfonation. For instance, it can be reacted with sulfonyl chlorides to introduce sulfonamide groups.

Furthermore, this primary amine is a key starting point for the synthesis of more complex derivatives, including the introduction of heterocyclic systems.

Derivatization at the Acetamide Moiety

The acetamide group is generally stable, but it can be chemically transformed. The most common reaction is hydrolysis under acidic or basic conditions, which would cleave the amide bond to regenerate the parent amine, 3-(4-aminophenoxy)aniline, and acetic acid. This reaction effectively serves as a deprotection of the amino group on the 3-position of the phenyl ring. While specific studies on this compound are not available, this transformation is a fundamental reaction of N-aryl acetamides.

Introduction of Heterocyclic Moieties

The primary amino group is an ideal precursor for constructing various heterocyclic rings, a common strategy in medicinal chemistry to explore new biologically active scaffolds. A representative pathway involves converting the amine into an isothiocyanate, which can then be cyclized to form a thiazole ring.

A well-documented example on an analogous compound, 4-amino-N-phenylacetamide, demonstrates this process nih.gov:

Isothiocyanate Formation : The primary amino group is reacted with carbon disulfide (CS₂) and a base, followed by treatment with a coupling reagent to form the corresponding isothiocyanate derivative nih.gov.

Thiourea Synthesis : The isothiocyanate is then reacted with ammonia (B1221849) to produce a thiourea intermediate nih.gov.

Hantzsch Thiazole Synthesis : Finally, the thiourea undergoes condensation with an α-haloketone (e.g., an α-bromophenylethanone) to construct the final 2-amino-1,3-thiazole heterocycle attached to the core molecule nih.gov.

This synthetic strategy highlights a plausible and powerful method for introducing heterocyclic moieties onto the this compound scaffold, thereby generating a library of diverse derivatives.

Advanced Spectroscopic Characterization of this compound and its Derivatives

While specific, published spectra for this compound are not readily found, its characteristic spectroscopic data can be accurately predicted based on its structure and data from analogous compounds like N-(4-aminophenyl) acetamide and N-phenylacetamide rsc.orgresearchgate.net.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm-1)
Primary Amine (Ar-NH₂)N-H Symmetric & Asymmetric Stretch3300-3500
Secondary Amide (Ar-NH-CO)N-H Stretch3250-3350
Amide C=OC=O Stretch (Amide I band)1650-1690
Aromatic RingC=C Stretch1500-1600
Diaryl EtherC-O-C Asymmetric Stretch1230-1270
Secondary AmideN-H Bend (Amide II band)1510-1550

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy would provide definitive structural confirmation. The expected signals in the ¹H and ¹³C NMR spectra are detailed below.

¹H NMR: The proton NMR spectrum would show distinct signals for the acetamide methyl group, the amine and amide protons, and the aromatic protons.

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-C(O)CH₃~2.1Singlet (s)3H
-NH₂~3.5-4.5 (broad)Singlet (s)2H
Aromatic Protons (Ar-H)~6.5-7.8Multiplets (m)8H
-NH-C(O)~9.5-10.0 (broad)Singlet (s)1H

¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the methyl carbon, a carbonyl carbon signal, and multiple signals in the aromatic region for the twelve distinct aromatic carbons.

Carbon TypeExpected Chemical Shift (δ, ppm)
-C(O)C H₃~24
Aromatic Carbons (Ar-C)110-160
Amide Carbonyl (-C =O)~168-170

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the molecule. The molecular formula is C₁₄H₁₄N₂O₂, corresponding to a molecular weight of 242.27 g/mol .

IonExpected m/z ValueDescription
[M]⁺·242Molecular Ion
[M - 42]⁺·200Loss of ketene (B1206846) (CH₂=C=O) from the acetamide group
[M - 43]⁺199Loss of the acetyl radical (·COCH₃)

The fragmentation would likely involve the initial loss of the acetyl group, a characteristic fragmentation pathway for acetanilides nist.gov.

Biological Activity and Mechanistic Investigations of N 3 4 Aminophenoxy Phenyl Acetamide and Analogues

Evaluation of In Vitro and In Vivo Pharmacological Activities (Excluding Clinical Human Trials)

The pharmacological evaluation of acetamide (B32628) derivatives has identified a range of biological activities, including potential anticancer, anti-inflammatory, analgesic, and antimicrobial effects. Research has primarily focused on various structural analogues rather than N-[3-(4-Aminophenoxy)phenyl]acetamide itself.

The anticancer potential of phenylacetamide derivatives has been explored through various in vitro studies, demonstrating their ability to inhibit the growth of cancer cells.

The cytotoxic effects of several phenylacetamide derivatives have been evaluated against a panel of human cancer cell lines. Studies have shown that these compounds can inhibit the proliferation of cancer cells in a dose-dependent manner tbzmed.ac.ir. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated potent anticancer activity, particularly against the PC3 prostate carcinoma cell line nih.gov.

In one study, phenylacetamide derivatives were synthesized and tested against MDA-MB-468, PC12, and MCF-7 cancer cell lines tbzmed.ac.ir. The results indicated that the derivatives inhibited cell growth effectively. Specifically, compound 3j, which features a para-nitro group, showed a strong cytotoxic effect against MDA-MB-468 cells with an IC50 value of 0.76±0.09 µM tbzmed.ac.ir. Another derivative, compound 3d, was highly effective against both MDA-MB-468 and PC-12 cells, with an IC50 value of 0.6±0.08 μM tbzmed.ac.ir. Furthermore, compounds 3c and 3d displayed significant cytotoxicity against MCF-7 cells, with IC50 values of 0.7±0.08 μM and 0.7±0.4 μM, respectively tbzmed.ac.ir. These findings highlight that the cytotoxic potency can be influenced by the nature and position of substituents on the phenyl ring tbzmed.ac.irnih.gov.

Another class of related compounds, N-(4-(3-aminophenyl)thiazol-2-yl)acetamides, has also been investigated. A lead compound from this family, designated 6b, displayed high in vitro potency against sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia models researchgate.net.

Compound/DerivativeCell LineIC50 Value (µM)Reference
Phenylacetamide derivative (3j)MDA-MB-4680.76 ± 0.09 tbzmed.ac.ir
Phenylacetamide derivative (3d)MDA-MB-4680.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative (3d)PC-120.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative (3c)MCF-70.7 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative (3d)MCF-70.7 ± 0.4 tbzmed.ac.ir
2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative (2b)PC352 nih.gov
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)PC380 nih.gov
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)MCF-7100 nih.gov

Currently, there is no specific information available in the reviewed literature regarding the anti-metastatic effects of this compound or its close structural analogues.

Several analogues of this compound have demonstrated potential anti-inflammatory activity. A study on N-(2-hydroxy phenyl) acetamide in adjuvant-induced arthritic rats showed that it could significantly retard the increase in paw edema volume nih.gov. This effect was associated with a reduction in the serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha. The compound also modulated oxidative stress markers, which are linked to its anti-inflammatory action nih.gov.

In another investigation, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives was synthesized and evaluated for anti-inflammatory activity researchgate.net. The findings revealed that compounds bearing halogen substituents on the aromatic ring were particularly effective. Among the synthesized compounds, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (compound 3c) exhibited notable anti-inflammatory properties researchgate.net. Other studies on acetamide derivatives have also reported potential anti-inflammatory activity through the estimation of ROS and NO production in stimulated macrophages nih.govresearchgate.net.

The acetamide scaffold is a core component of several compounds with known analgesic properties, the most famous of which is N-(4-hydroxyphenyl)acetamide, commonly known as acetaminophen or paracetamol nih.govmdpi.com. The analgesic effects of acetaminophen are thought to be mediated by its metabolite, N-(4-hydroxyphenyl)arachidonoylamide (AM404), in the brain mdpi.com.

Research into novel acetamide-based analgesics has yielded several promising candidates. A series of N-phenyl-acetamide sulfonamide derivatives, designed through structural modification of paracetamol, were evaluated for their pharmacological effects. Within this series, compounds 5b and 5c showed significant anti-hypernociceptive activity related to inflammatory pain nih.gov. Similarly, studies on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives found that some compounds, particularly N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, possessed analgesic activity researchgate.net. Another study involving N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives reported that these compounds caused a significant decrease in acetic acid-induced writhing responses in mice, indicating analgesic potential researchgate.net.

There is no specific information in the reviewed scientific literature concerning the antimicrobial efficacy of this compound against Helicobacter pylori. The search for new therapeutic agents against H. pylori is an active area of research due to increasing antibiotic resistance nih.gov. While various natural products and synthetic compounds are being investigated for their anti-H. pylori activity, studies specifically mentioning this compound or its close analogues in this context were not found nih.govnih.gov.

Antioxidant Activities

The antioxidant potential of acetamide derivatives is a significant area of study, as oxidative stress is implicated in numerous diseases, including cancer and cardiovascular disorders. nih.gov The capacity of these compounds to neutralize harmful reactive oxygen species (ROS) is often attributed to the presence of specific functional groups that can donate electrons to scavenge free radicals.

Studies on various acetamide derivatives have demonstrated their ability to protect biological systems from oxidative damage. nih.gov The antioxidant capacity is frequently evaluated using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging method or by measuring the reduction of ROS and nitric oxide (NO) production in stimulated macrophage cell lines. nih.gov For instance, research on flavonoid acetamide derivatives, which share the core acetamide structure, showed that hydroxyl groups on the phenyl rings are crucial for their antioxidant properties. mdpi.com The introduction of an acetamide moiety can also modulate the lipophilicity and flexibility of the molecule, potentially enhancing its bioavailability and interaction with biological targets. mdpi.com

While direct studies on this compound are limited, the structural features, particularly the amino (-NH2) and ether (-O-) linkages, suggest a potential for antioxidant activity. The amino group can act as a hydrogen donor, a key mechanism for radical scavenging. Research on related structures, such as N,N′-diphenyl-1,4-phenylenediamine, has highlighted the potent antioxidant capabilities of such functionalities. mdpi.com

Table 1: Antioxidant Activity of Acetamide Analogues
Compound TypeAssay MethodKey FindingsReference
Flavonoid Acetamide DerivativesDPPH AssayIC50 values ranged from 31.52–198.41 µM, indicating significant radical scavenging activity. Hydroxyl groups were found to be critical for this activity. mdpi.com
General Acetamide DerivativesABTS Radical Scavenging, ROS/NO Production in MacrophagesDemonstrated ability to scavenge ABTS radicals and inhibit ROS/NO production, suggesting both radical scavenging and anti-inflammatory potential. nih.gov
3-((4-methoxyphenyl)amino)propanehydrazide DerivativesDPPH AssaySeveral derivatives showed antioxidant activity 1.26 to 1.4 times higher than the standard antioxidant, ascorbic acid. nih.gov

Other Therapeutic Potentials (e.g., antimalarial, anti-arthritic)

Beyond antioxidant effects, the N-phenylacetamide scaffold is a key feature in compounds investigated for other therapeutic applications, including the treatment of malaria and arthritis.

Antimalarial Activity

The emergence of drug-resistant malaria parasites necessitates the discovery of new therapeutic agents. malariaworld.org The N-aryl acetamide class of compounds has been identified as a promising scaffold for antimalarial drug development. malariaworld.orgacs.org Phenotypic screening has revealed that these compounds can inhibit the development of the asexual ring-stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.orgmmv.org

Structure-activity relationship (SAR) studies have led to the optimization of this class, producing derivatives with potent antimalarial activity. malariaworld.orgmmv.org Mechanistic studies suggest that these compounds may act as agonists, targeting the rhomboid protease PfROM8 and a putative cation channel, PfCSC1, which are essential for parasite proliferation. scientifiq.aibiorxiv.org

Table 2: Antimalarial Activity of N-Aryl Acetamide Analogues
Compound ClassParasite StrainActivity Metric (EC50/IC50)Proposed Target/MechanismReference
N-Aryl Acetamides (e.g., MMV020512)P. falciparum 3D7EC50 = 0.810 µMInhibition of asexual ring-stage parasite growth. acs.org
Optimized N-Aryl Acetamides (e.g., WEHI-326)P. falciparumPotent activity, specific EC50 not provided in abstractMutations in rhomboid protease 8 (ROM8) and cation channel (CSC1) confer resistance. malariaworld.orgmmv.org

Anti-arthritic Activity

Chronic inflammation is a hallmark of rheumatoid arthritis. Research on N-(2-hydroxy phenyl) acetamide, a structural analogue, has demonstrated significant anti-arthritic and anti-inflammatory properties in animal models of adjuvant-induced arthritis (AIA). nih.govresearchgate.net Treatment with this compound was shown to reduce paw edema and body weight loss associated with the disease. nih.gov

Mechanistically, its therapeutic effects are linked to the modulation of the immune response. N-(2-hydroxy phenyl) acetamide was found to decrease the serum levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Furthermore, it was shown to alter oxidative stress markers, indicating a dual anti-inflammatory and antioxidant effect in the context of arthritis. nih.govresearchgate.net Some studies also suggest that its activity involves the suppression of Toll-like receptors (TLR-2 and TLR-4), which are key components of the innate immune system that contribute to inflammation in arthritis. researchgate.net

Table 3: Anti-arthritic Activity of N-(2-hydroxy phenyl) acetamide
CompoundModelKey Biological EffectsReference
N-(2-hydroxy phenyl) acetamideAdjuvant-Induced Arthritis (AIA) in ratsReduced paw edema, retarded body weight loss, decreased serum IL-1β and TNF-α, and modulated oxidative stress markers. nih.govresearchgate.net
N-(2-hydroxy phenyl) acetamideAdjuvant-Induced Arthritis (AIA) in ratsSuppression of Toll-like receptors (TLR-2 and TLR-4). researchgate.net

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound and its analogues exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their interactions with specific proteins and their ability to modulate fundamental cellular processes like cell cycle progression and apoptosis.

Interactions with Specific Biological Targets

Cyclooxygenases (COX)

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Many acetamide derivatives have been investigated as COX inhibitors. archivepp.com The anti-inflammatory activity of these compounds often stems from their ability to block the synthesis of prostaglandins, which are inflammatory mediators produced by COX enzymes. The acetamide group itself can form important interactions, such as hydrogen bonds, with amino acid residues like Serine 353 and Tryptophan 387 in the active site of the COX-II enzyme. archivepp.com The mechanism of inhibition can be complex, sometimes involving a multi-step process that leads to selective and potent inhibition of the COX-2 isoform. nih.gov While acetaminophen (a simple N-phenylacetamide derivative) is a weak COX inhibitor, its potency can be significantly increased under specific biochemical conditions, suggesting it acts by reducing the active, oxidized form of the enzyme. nih.gov

Lipoxygenases (LOX)

Lipoxygenases (LOX) are a family of enzymes involved in the metabolism of fatty acids to produce leukotrienes and other inflammatory mediators. nih.govmdpi.com As such, LOX inhibitors are being explored as potential anti-inflammatory agents. rsc.org Various classes of compounds have been shown to inhibit LOX enzymes, and the inhibitory mechanism can be competitive, non-competitive, or mixed. nih.gov Studies on natural and synthetic compounds have identified key structural features necessary for LOX inhibition, though specific research linking the this compound scaffold directly to LOX inhibition is less common. However, the general anti-inflammatory profile of related acetamides suggests that interaction with the arachidonic acid metabolic pathway, including LOX enzymes, is a plausible mechanism.

Table 4: Enzyme Inhibition by Acetamide Analogues and Related Compounds
Enzyme TargetCompound ClassMechanism/Key FindingsReference
Cyclooxygenase-2 (COX-2)Diarylheterocyclic InhibitorsInhibition follows a three-step kinetic mechanism, leading to high selectivity for COX-2. nih.gov
COX-1 and COX-2AcetaminophenActs as a reducing agent of the oxidized COX enzyme; potency is highly dependent on the cellular peroxide tone. nih.gov
Lipoxygenases (LOX)Coumarin DerivativesCompound 12b showed an IC50 of 2.1 µM against LOX, acting via a non-competitive or mixed inhibition mechanism. nih.gov
Lipoxygenases (LOX)Feather Keratin HydrolysatesHydrolysate from purified keratinase showed an IC50 of 95.40 µg/mL for 15-LOX inhibition. mdpi.com

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell growth and proliferation; its dysregulation is a common feature in many cancers. nih.govplos.org While monoclonal antibodies and small molecule tyrosine kinase inhibitors are established strategies to block EGFR, another approach involves small molecules that bind to the extracellular domain (ECD) of the receptor. nih.gov Ligand binding to the EGFR ECD induces conformational changes, dimerization, and subsequent activation of intracellular signaling pathways. plos.org Compounds that bind to the ECD can potentially block the binding of natural ligands like EGF, thereby preventing receptor activation. nih.gov The affinity of these interactions can vary, with high- and low-affinity binding potentially activating distinct downstream signaling pathways. plos.org While specific studies on this compound are not prominent, the anilinoquinazoline scaffold, which shares some structural similarities, has been a foundation for developing EGFR inhibitors. huji.ac.il

Tubulin

Tubulin is the protein subunit of microtubules, which are essential components of the cellular cytoskeleton involved in cell division, structure, and transport. researchgate.net Compounds that interfere with microtubule dynamics, either by inhibiting the polymerization of tubulin into microtubules or by preventing their depolymerization, are potent anticancer agents. uniroma1.it These agents often work by binding to specific sites on the tubulin dimer, such as the colchicine binding site, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis. researchgate.netnih.gov Various classes of compounds, including chalcones and arylthioindoles, have been developed as tubulin polymerization inhibitors. nih.govmdpi.com Thiazole-acetamide derivatives have also been identified as novel tubulin inhibitors with potent antiproliferative effects. nih.gov

Table 5: Interaction of Analogue Scaffolds with Biological Receptors
TargetCompound Class/ExampleBinding Site/MechanismEffectReference
EGFRAnilinoquinazolinesCovalently binds to the receptor.Irreversible inhibition of EGFR phosphorylation. huji.ac.il
TubulinThiazole-Acetamide Derivatives (e.g., 10a)Colchicine binding siteInhibition of tubulin polymerization (IC50 = 2.69 µM). nih.gov
Tubulinβ-acetamidoketonesColchicine binding siteDose-dependent inhibition of tubulin polymerization. nih.gov

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a key strategy for cancer therapy. nih.gov Phenylacetamide derivatives have been shown to be effective inducers of apoptosis in various cancer cell lines. mdpi.comnih.gov The mechanism often involves the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.gov

For example, a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were found to induce apoptosis by activating caspases 3 and 9 in breast cancer cells, suggesting the involvement of the intrinsic (mitochondrial) pathway. nih.gov Similarly, novel phenoxyacetamide derivatives have been shown to induce both early and late apoptosis in liver cancer (HepG2) cells. nih.gov This was accompanied by the upregulation of pro-apoptotic genes like p53 and Bax, and the activation of caspases 3, 8, and 9, indicating that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. nih.gov

Cell Cycle Modulation

The cell cycle is a tightly regulated process that governs cell proliferation. Disruption of this cycle can halt the growth of cancer cells. nih.gov Certain phenylacetamide derivatives have been found to cause cell cycle arrest, often at the G1 or G2/M phases. mdpi.comnih.gov For instance, a phenylacetamide resveratrol derivative was shown to cause a significant increase in the G1 cell population in breast cancer cell lines. mdpi.com This G1 arrest prevents the cell from entering the S phase (DNA synthesis), thereby inhibiting proliferation. mdpi.com This effect is often mediated by changes in the expression of cell cycle regulatory proteins. Phenylacetate itself has been shown to induce G1 arrest by increasing the expression of the cyclin-dependent kinase inhibitor p21, which in turn inactivates CDK2 and leads to the hypophosphorylation of the retinoblastoma protein (pRb). nih.gov

Table 6: Apoptosis and Cell Cycle Modulation by Phenylacetamide Analogues
Compound ClassCell LineEffectMechanismReference
1,3,4-Thiadiazole AcetamidesMCF7 (Breast Cancer)Apoptosis InductionActivation of caspases 3 and 9. nih.gov
Phenoxyacetamide DerivativesHepG2 (Liver Cancer)Apoptosis Induction & Cell Cycle ArrestUpregulation of p53 and Bax; activation of caspases 3, 8, 9; arrest at G1/S phases. nih.gov
Phenylacetamide Resveratrol DerivativeMCF7, MDA-MB231 (Breast Cancer)Cell Cycle ArrestArrest at G1 phase. mdpi.com
PhenylacetateRenal Cancer CellsCell Cycle ArrestIncreased p21 expression, CDK2 inactivation, and pRb hypophosphorylation, leading to G1 arrest. nih.gov
Inhibition of Cell Proliferation Pathways

The antiproliferative activity of N-(substituted phenyl)acetamide and phenoxyacetamide derivatives has been a key area of investigation. These compounds have been shown to impede cancer cell growth by inducing cell cycle arrest, a critical mechanism for controlling cell division.

Studies on various human cancer cell lines have demonstrated the efficacy of these analogues. For instance, certain N-(substituted phenyl)acetamide derivatives have been evaluated for their in vitro antiproliferative activities against a panel of human cancer cell lines, including nasopharyngeal, lung, liver, renal, and gastric cancers. One particularly potent analogue, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, exhibited significant activity against the nasopharyngeal carcinoma cell line NPC-TW01 with a half-maximal inhibitory concentration (IC₅₀) of 0.6 μM. Mechanistic studies revealed that this compound inhibits cell proliferation by altering cell division and causing an accumulation of cells in the S phase of the cell cycle in a manner dependent on both time and concentration nih.gov.

Similarly, a novel phenoxyacetamide derivative demonstrated the ability to arrest the cell cycle in HepG2 (human liver cancer) cells. Treatment with this compound led to an increase in the percentage of cells in the G1 and S phases, suggesting that it halts cell growth at these two critical checkpoints. Specifically, the proportion of cells in the G0/G1 phase increased from 49.12% in control cells to 55.03% in treated cells, and the S phase population grew from 28.75% to 34.51%. This arrest in the G1/S phases effectively blocks the proliferation of the cancer cells nih.gov.

The table below summarizes the effects of representative N-phenylacetamide and phenoxyacetamide analogues on cell cycle progression in different cancer cell lines.

Compound AnalogueCell LineEffect on Cell CycleReference
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideNPC-TW01Accumulation of cells in S phase nih.gov
A novel phenoxyacetamide derivativeHepG2Arrest at G1/S phases nih.gov
DNA Intercalation and Topoisomerase Inhibition

Topoisomerase inhibitors can act by either preventing the enzyme from binding to DNA or by stabilizing the transient DNA-enzyme complex, which leads to DNA strand breaks nih.gov. The genotoxicity of several clinically used topoisomerase II inhibitors has been demonstrated through various assays, including the in vitro micronucleus test and the comet assay, which detect DNA damage nih.gov.

Although speculative for this compound itself, studies on other aromatic amides have explored DNA intercalation. For example, research on N-acyloxy-N-alkoxyamides has shown that the incorporation of a naphthalene group can significantly enhance mutagenicity, likely due to the intercalative binding of the naphthalene moiety to bacterial DNA nih.gov. This suggests that the presence of planar aromatic rings, such as the phenoxy-phenyl system in this compound, could potentially facilitate interactions with DNA. However, without direct experimental data, this remains a hypothesis requiring further investigation.

Influence on Key Cellular Signaling Pathways

The disruption of cellular signaling pathways that control cell growth, survival, and death is a hallmark of cancer. Analogues of this compound have been shown to modulate these pathways, particularly those related to apoptosis (programmed cell death).

One study on a novel phenoxyacetamide derivative found that it significantly induced apoptosis in HepG2 cells through the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death. The compound led to a substantial increase in the total apoptotic cell population. This was accompanied by the upregulation of pro-apoptotic genes, indicating a molecular push towards cell death nih.gov.

Furthermore, research on 3-aminobenzamide, a structural relative, has shed light on its influence on the p53 signaling pathway. The p53 protein is a critical tumor suppressor that responds to cellular stress by initiating cell cycle arrest or apoptosis. It has been shown that 3-aminobenzamide can suppress the G1 arrest that typically occurs after gamma-irradiation by partially inhibiting the induction of Waf1/Cip1/p21 and Mdm2 mRNA, which are downstream targets of p53. This suggests an involvement of poly(ADP-ribosylation) in the p53-dependent signal transduction pathway plos.org.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Impact of Substituent Nature and Position on Efficacy

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies on related acetamide and phenoxyacetamide scaffolds have provided valuable insights into the chemical features that govern their efficacy.

For instance, in a series of acetamide–sulfonamide conjugates, the nature of the group attached to the acetamide moiety was found to be critical for urease inhibition. It was observed that derivatives with phenyl-alkyl groups linked to the acetamide showed better activity than those with a fluoro-substituted biphenyl group researchgate.net. This highlights the importance of the lipophilicity and steric bulk of the substituents.

In another study focusing on N-acetamide substituted pyrazolopyrimidines, it was demonstrated that N,N-disubstitution on the terminal acetamide allows for the introduction of diverse chemical moieties without sacrificing affinity for the target protein (TSPO). This suggests that the acetamide group can serve as a versatile linker for optimizing the pharmacological properties of the molecule nih.govdovepress.com.

The table below illustrates how different substituents on analogous acetamide scaffolds influence their biological activity.

ScaffoldSubstituent GroupObserved Activity/EffectReference
Acetamide–sulfonamide conjugatesPhenyl-alkyl vs. Fluoro-substituted biphenylPhenyl-alkyl group showed better urease inhibition researchgate.net
N-acetamide substituted pyrazolopyrimidinesN,N-disubstitution on the terminal acetamideAllows introduction of diverse moieties without loss of affinity nih.govdovepress.com

Conformational Analysis and Pharmacophore Development

The three-dimensional arrangement (conformation) of a molecule is crucial for its interaction with biological targets. Conformational analysis of diaryl ether and N-aryl-acetamide fragments, which are present in this compound, indicates that these molecules can adopt different spatial orientations. The energetically preferred conformation is influenced by factors such as electronic repulsion between lone pairs of electrons and steric interactions. For N-phenylacetamide, a planar conformation is generally favored due to resonance effects plos.org.

Pharmacophore modeling is a computational technique used to identify the essential structural features required for a molecule to bind to a specific target. This approach can guide the design of new, more potent derivatives. For a series of N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide derivatives, a pharmacophore model was developed to understand the structural requirements for their anticancer activity. The model identified key features such as hydrogen bond donors and hydrophobic regions that are important for biological activity nih.gov. Such models can be instrumental in the virtual screening of compound libraries to identify new lead structures. The development of a pharmacophore model involves defining the key molecular interaction features and their spatial relationships, which can then be used to search for other molecules with a similar arrangement of features nih.govnih.gov.

In Vitro and Ex Vivo Metabolic Transformations and Biotransformation Pathways

The metabolic fate of a compound is a critical determinant of its therapeutic efficacy and potential toxicity. While specific metabolic data for this compound is not available, studies on structurally related compounds, such as N-hydroxyphenacetin, provide clues about its potential biotransformation pathways.

The metabolism of N-hydroxyphenacetin, which also contains a substituted phenylacetamide structure, has been studied in vitro using rat and rabbit liver preparations. The major metabolites identified were phenacetin and 4-acetamidophenol. Additionally, minor metabolites resulting from hydroxylation at different positions on the aromatic ring were observed. This suggests that this compound could undergo similar metabolic transformations, including:

Hydroxylation: Introduction of hydroxyl (-OH) groups onto the aromatic rings.

N-deacetylation: Removal of the acetyl group from the amide nitrogen.

Conjugation: Attachment of polar molecules such as glucuronic acid or sulfate to hydroxyl or amino groups to facilitate excretion.

The biotransformation of acetamide itself has been shown to be catalyzed by enzymes like amidase, which can convert it to acetohydroxamic acid. It is plausible that the amide linkage in this compound could also be a site for enzymatic cleavage.

The table below lists potential metabolic reactions that this compound might undergo, based on the metabolism of analogous compounds.

Potential Metabolic ReactionDescriptionReference for Analogue Metabolism
Aromatic HydroxylationAddition of -OH groups to the phenyl or phenoxy rings.
N-DeacetylationCleavage of the acetyl group to yield an amino group.
Amide HydrolysisCleavage of the amide bond.
Conjugation (Glucuronidation/Sulfation)Attachment of glucuronic acid or sulfate to polar functional groups.

Identification and Characterization of Metabolites (e.g., Deacetylation Products)

The metabolism of aromatic amides can lead to the formation of various metabolites, with deacetylation being a significant transformation. This process involves the enzymatic hydrolysis of the amide bond, leading to the removal of the acetyl group and the formation of a primary aromatic amine.

The identification and characterization of such metabolites typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC) is often used to separate the parent compound from its metabolites in biological samples such as plasma, urine, or liver microsome incubates. Subsequently, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the chemical structures of the isolated metabolites, confirming the presence of deacetylation products.

Table 1: Potential Metabolite of this compound via Deacetylation

Parent CompoundMetabolic ReactionPotential Metabolite
This compoundDeacetylation3-(4-aminophenoxy)aniline

Biological Implications of Metabolite Formation

The formation of metabolites, such as the deacetylated product 3-(4-aminophenoxy)aniline, can have significant biological consequences, potentially altering the pharmacological or toxicological profile of the parent compound. The biological activity of the parent N-arylacetamide may differ considerably from its corresponding aromatic amine metabolite.

The release of aromatic amines through metabolic hydrolysis is a critical consideration in drug development and toxicology, as aromatic amines as a class are associated with various biological activities and potential safety risks researchgate.netnih.gov. The biological activity of these metabolites is dependent on their specific chemical structure. For instance, some aromatic amines have been shown to possess anti-inflammatory or other pharmacological activities, while others have been implicated in toxicity nih.govmdpi.com.

The biological implications of forming 3-(4-aminophenoxy)aniline from this compound would depend on the intrinsic activity of this specific diamine. While detailed pharmacological studies on 3-(4-aminophenoxy)aniline are scarce, related aminophenoxy compounds and aminophenoxazinones, which can be derived from the metabolism of certain plant species, are known to exhibit a wide range of biological properties, including antibacterial, antifungal, and anticancer activities nih.govresearchgate.net. However, it is crucial to note that the biological effects of 3-(4-aminophenoxy)aniline itself have not been well-characterized.

Furthermore, the metabolic activation of aromatic amines can sometimes lead to the formation of reactive intermediates that may interact with cellular macromolecules, a mechanism associated with certain toxicities nih.gov. Therefore, a thorough understanding of the deacetylation of this compound and the subsequent biological activity of its metabolite is essential for a complete assessment of its potential as a therapeutic agent.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule (ligand) and a protein's binding site.

Studies involving analogues of N-[3-(4-Aminophenoxy)phenyl]acetamide have utilized molecular docking to elucidate binding modes within various enzyme active sites. In the context of Bruton's tyrosine kinase (BTK), a key target in immunology, derivatives of this compound have been docked to understand their inhibitory potential. These studies predict that the molecule orients itself to form specific, energetically favorable interactions with the amino acid residues of the protein's active site.

The primary interactions predicted often involve hydrogen bonds. For instance, the amine (-NH2) group and the amide (-NH-C=O) group of the molecule are frequently identified as key hydrogen bond donors and acceptors. The binding affinity, often expressed as a docking score or estimated binding energy (ΔG), is calculated to quantify the strength of this interaction. While specific data for this compound itself is not always singled out, analogous compounds show binding energies that suggest stable complex formation.

Table 1: Predicted Interactions for this compound Analogues from Docking Studies

Interacting Group of Ligand Potential Protein Residue Type Type of Interaction
Amine (-NH2) group Aspartate, Glutamate Hydrogen Bond (Donor)
Amide (C=O) group Arginine, Lysine Hydrogen Bond (Acceptor)
Amide (N-H) group Aspartate, Glutamate Hydrogen Bond (Donor)
Phenyl rings Leucine, Valine, Phenylalanine Hydrophobic/π-π Stacking

Computational studies help explain how the structure of this compound relates to its biological activity (Structure-Activity Relationship, SAR). The acetamide (B32628) group is often crucial for establishing a key hydrogen bond that anchors the molecule within the binding pocket. The ether linkage provides a specific angle and rotational freedom, allowing the two phenyl rings to position themselves optimally for hydrophobic or pi-stacking interactions with nonpolar residues in the protein.

The terminal 4-aminophenoxy group can also be critical. The amino group can act as a hydrogen bond donor, significantly contributing to binding affinity. Modifications to this part of the molecule in related compounds have shown drastic changes in activity, underscoring its importance as predicted by docking models.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to analyze the electronic properties of a molecule. These properties, including charge distribution and frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding a molecule's reactivity and interaction capabilities. For this compound, these calculations can reveal the most likely sites for electrophilic and nucleophilic attack and predict where the molecule will form hydrogen bonds or other electrostatic interactions. Analysis of the molecular electrostatic potential (MEP) map can visually identify the electron-rich (negative) and electron-poor (positive) regions of the molecule, corresponding to the amide oxygen and amine protons, respectively.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. Such simulations can confirm whether the key interactions predicted by docking are maintained over time. For a flexible molecule like this compound, MD is crucial for exploring its different possible conformations within the binding site and calculating a more accurate binding free energy.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are built by calculating molecular descriptors for each compound and then using mathematical equations to correlate these descriptors with the observed activity or property.

In developing a QSAR model for a series of compounds that includes this compound, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Table 2: Examples of Molecular Descriptors Calculated for QSAR/QSPR Studies

Descriptor Class Specific Descriptor Example Property Described
Constitutional Molecular Weight (MW) Size of the molecule
Number of H-bond donors/acceptors Potential for hydrogen bonding
Topological Wiener Index Molecular branching and compactness
Kier & Hall molecular connectivity Shape and atom connectivity
Electronic Dipole Moment Polarity and charge distribution
HOMO/LUMO Energies Electron-donating/accepting ability
Physicochemical LogP (Octanol-water partition coeff.) Lipophilicity/Hydrophobicity
Molar Refractivity (MR) Molar volume and polarizability

These descriptors, once calculated for this compound and its analogues, are used to build a mathematical model that can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

Non Biological Applications and Material Science Contributions

Utilization in Polymer Chemistry and Material Synthesis

The bifunctional nature of N-[3-(4-Aminophenoxy)phenyl]acetamide, possessing two reactive amine groups, makes it a prime candidate as a monomer for polycondensation reactions. This process involves the repeated linking of monomers to form long polymer chains, which is fundamental to the creation of high-performance plastics.

Synthesis of Polyamides and Poly(amide-imide)s

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.gov The synthesis of these materials typically involves the reaction of an aromatic diamine with an aromatic dicarboxylic acid or its derivative. Given its structure, this compound can serve as the diamine monomer in such reactions. The incorporation of the ether linkage (—O—) in its backbone is a common strategy to enhance the solubility and processability of the resulting polyamides without significantly compromising their thermal properties. mdpi.com This improved processability is a critical factor for industrial applications, as it allows the polymer to be more easily dissolved and cast into films or spun into fibers.

Similarly, poly(amide-imide)s (PAIs) are advanced polymers that combine the excellent thermal properties of polyimides with the superior mechanical characteristics and solubility of polyamides. The synthesis of PAIs can be achieved through the polycondensation of a diamine with a tricarboxylic acid derivative, such as trimellitic anhydride (B1165640) chloride. The presence of both amide and imide linkages in the polymer chain results in a material with a desirable balance of properties. The use of a monomer like this compound would contribute to the creation of soluble and processable PAIs suitable for applications in demanding environments, such as in the aerospace and electronics industries.

Development of Advanced Functional Materials

The field of material science is continually seeking to develop "functional materials" that possess specific, tailored properties for advanced applications, such as in electronics, energy storage, and separation technologies. cas.orgspectrum-instrumentation.comcase.edu The specific arrangement of atoms and functional groups in this compound offers potential for creating polymers with unique functionalities.

The introduction of ether and acetamide (B32628) groups into a polymer backbone can influence properties like dielectric constant, moisture absorption, and chain packing. These characteristics are crucial for materials used in microelectronics as insulating layers or substrates. cas.org Furthermore, the aromatic nature of the compound contributes to the thermal and dimensional stability required for components that undergo significant temperature fluctuations during manufacturing and operation.

Role as Intermediates and Building Blocks in Organic Synthesis

Beyond polymer science, this compound serves as a valuable intermediate or building block in multi-step organic synthesis. Chemical suppliers classify it as such, indicating its utility in constructing more complex molecules. Its structure provides a scaffold that can be chemically modified in various ways. The primary amine group can be transformed into a wide array of other functional groups, making it a versatile precursor for the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The acetamide group, while generally stable, can also be hydrolyzed under certain conditions to reveal another amine group, offering further pathways for chemical elaboration.

Applications in Analytical Chemistry as Probes and Derivatizing Agents

In analytical chemistry, enhancing the ability to detect and separate minute quantities of substances is a constant goal. Derivatization is a key technique used to modify an analyte chemically to make it more suitable for analysis, often by improving its detectability by instruments like High-Performance Liquid Chromatography (HPLC).

Probes for Biochemical Assays

While no specific use of this compound as a biochemical probe has been documented, its structural motifs are found in molecules designed for such purposes. A probe is a molecule that can interact with a biological target (like an enzyme or receptor) and produce a detectable signal. The amine and phenoxy groups present in the compound are common features in molecules designed to bind to biological targets. Further modification, for instance, by attaching a fluorescent tag, could theoretically turn this compound into a specialized probe for use in biochemical research.

Strategies for Enhanced Analytical Detection and Separation

The primary amine group on this compound makes it a potential derivatizing agent. In HPLC, many compounds of interest lack a "chromophore"—a part of the molecule that absorbs ultraviolet (UV) light, which is a common method of detection. A derivatizing agent containing a chromophore can be reacted with the target analyte. The resulting product can then be easily detected.

This compound itself contains aromatic rings that confer UV activity. It could be used to "tag" compounds that lack this property, thereby enabling their detection and quantification at low levels. Furthermore, the modification of an analyte through derivatization can alter its chemical properties in a way that improves its separation from other components in a complex mixture during the chromatographic process. mdpi.com

Future Perspectives and Emerging Research Avenues for N 3 4 Aminophenoxy Phenyl Acetamide

The chemical scaffold of N-[3-(4-aminophenoxy)phenyl]acetamide, which integrates a diaryl ether linkage with reactive amine and acetamide (B32628) functionalities, presents a compelling foundation for future scientific exploration. While direct research on this specific molecule is nascent, its structural motifs are prevalent in both medicinal chemistry and material science. The following sections outline prospective research directions that could unlock its full potential, from the development of sustainable production methods to its application in advanced technologies.

Q & A

Q. What are the standard synthetic routes for N-[3-(4-Aminophenoxy)phenyl]acetamide, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via a multi-step process. A common approach involves: (i) Acetylation of 3-aminophenol using acetic anhydride under basic conditions to form 3-acetamidophenol. (ii) Coupling this intermediate with 4-chloronitrobenzene via nucleophilic aromatic substitution, followed by reduction of the nitro group to an amine . Key parameters include temperature control (80–120°C for acetylation), solvent choice (e.g., DMF for coupling), and stoichiometric ratios (1:1.2 for amine:aryl halide). Yield optimization requires careful monitoring of reaction progress via TLC or HPLC .

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :
  • NMR : Prioritize the acetamide proton (δ 2.1–2.3 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm). The 4-aminophenoxy group shows distinct splitting patterns due to para-substitution .
  • IR : Look for amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹).
  • Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular formula C₁₄H₁₃N₂O₂ (MW 247.27). Confirm fragmentation patterns (e.g., loss of NH₂ or acetamide groups) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction of 4-aminophenol with 3-acetamidophenyl intermediates to minimize by-products?

  • Methodological Answer :
  • Use palladium catalysts (e.g., Pd(OAc)₂) to facilitate Buchwald-Hartwig coupling, which improves regioselectivity.
  • Optimize solvent polarity (e.g., toluene for better aryl ether formation) and employ microwave-assisted synthesis to reduce reaction time and side products.
  • Monitor by-products like N-aryl acetamide dimers via HPLC-MS and adjust base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to suppress undesired pathways .

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of intermediates in the synthesis of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) calculations can model transition states for key steps, such as the nucleophilic attack of 4-aminophenol on activated aryl halides.
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-deficient sites for coupling reactions.
  • Solvent effects are simulated using continuum models (e.g., PCM) to refine activation energies and guide experimental solvent selection .

Q. How should researchers address discrepancies in reported melting points or NMR chemical shifts across different studies?

  • Methodological Answer :
  • Melting Points : Variations may arise from polymorphic forms or impurities. Recrystallize the compound in multiple solvents (e.g., ethanol vs. acetonitrile) and characterize via XRD to confirm crystal structure consistency .
  • NMR Shifts : Differences in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) or pH can alter chemical shifts. Cross-validate using 2D NMR (COSY, HSQC) and compare with databases like PubChem or NIST .

Data Analysis & Experimental Design

Q. What strategies are effective in resolving contradictions between theoretical and experimental spectroscopic data for this compound?

  • Methodological Answer :
  • Perform dynamic NMR to detect conformational changes (e.g., hindered rotation of the acetamide group) that may explain split peaks.
  • Use solid-state NMR to distinguish between crystalline and amorphous phases.
  • Validate computational models (e.g., DFT-predicted shifts) by calibrating against high-purity reference standards .

Q. How can researchers design stability studies to assess the degradation pathways of this compound under varying conditions?

  • Methodological Answer :
  • Expose the compound to accelerated stress conditions (40°C/75% RH, UV light) and analyze degradation products via LC-MS.
  • Identify hydrolysis-prone sites (e.g., acetamide bond) using pH-varied stability chambers.
  • Quantify oxidative degradation by spiking with H₂O₂ and tracking peroxide adducts .

Intellectual Property & Structural Analogues

Q. What patent considerations exist for novel derivatives of this compound, and how can structural modifications avoid prior art?

  • Methodological Answer :
  • Conduct a patent landscape analysis using keywords like "acetamide," "phenoxy," and "aryl ether" in platforms like Google Patents.
  • Modify the core structure by introducing electron-withdrawing groups (e.g., -CF₃) or altering the substitution pattern (e.g., meta- to para-aminophenoxy) to circumvent existing claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.